![molecular formula C4H5BrN2 B113438 2-(Bromomethyl)-1H-imidazole CAS No. 735273-40-2](/img/structure/B113438.png)
2-(Bromomethyl)-1H-imidazole
Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various reactions, including substitutions and additions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor molecule and the reaction conditions .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
Bromomethyl compounds are reactive and can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can be determined using various analytical techniques, such as melting point analysis, molecular weight determination, and thermal analysis .
Scientific Research Applications
Synthesis of Alkenylcyclopentanes
2-(Bromomethyl)-1H-imidazole: is utilized in the synthesis of 2-bromomethyl-alkenylcyclopentanes through a radical chain addition with alkenylcyclopropanes . This process involves kinetically fast radical reactions, such as cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, which are crucial for the formation of these compounds.
Organic Building Blocks
This compound acts as an organic building block for the preparation of beta-substituted acrylates . These acrylates are essential in various synthetic pathways, including the preparation of t-butyl 2-(phenylthiomethyl) propenoate and related compounds, which are significant in the synthesis of beta-lactams by cyclization of the corresponding amide .
Antimicrobial Agent
In biological research, 2-(Bromomethyl)-1H-imidazole derivatives can be used as antimicrobial agents. Their bromomethyl group plays a critical role in interacting with bacterial cell components, thereby inhibiting growth or killing the bacteria.
Chemotherapeutic Research
The compound’s derivatives are also explored as chemotherapeutic agents. They can be designed to target specific cellular mechanisms in cancer cells, potentially leading to the development of new cancer treatments.
Cell Biology Studies
2-(Bromomethyl)-1H-imidazole: is used in cell biology studies as a tool for probing cellular processes. Its reactivity allows it to be tagged or incorporated into biomolecules, aiding in the study of cellular functions and structures.
Industrial Synthesis
In industrial research, derivatives of 2-(Bromomethyl)-1H-imidazole serve as raw materials for synthesizing a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. Their versatility in reactions makes them valuable for various synthetic applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions such as the suzuki–miyaura (sm) cross-coupling .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions and pathways, particularly in the context of organic synthesis .
Pharmacokinetics
The pharmacokinetics of brominated compounds can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Brominated compounds are often used in organic synthesis to facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
properties
IUPAC Name |
2-(bromomethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPWQWATHJTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619557 | |
Record name | 2-(Bromomethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1H-imidazole | |
CAS RN |
735273-40-2 | |
Record name | 2-(Bromomethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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